molecular formula C8H13N3 B13605000 2-Methyl-1-(pyrimidin-2-yl)propan-2-amine

2-Methyl-1-(pyrimidin-2-yl)propan-2-amine

Cat. No.: B13605000
M. Wt: 151.21 g/mol
InChI Key: NKOYUEIGABQYSB-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyrimidin-2-yl)propan-2-amine is a secondary amine featuring a pyrimidine ring directly attached to a branched propane backbone. Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, confers unique electronic and steric properties to the compound. The compound’s synthesis typically involves coupling pyrimidine derivatives with appropriately functionalized amine precursors under catalytic conditions, as seen in analogous syntheses of pyrimidin-2-amine intermediates .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-1-pyrimidin-2-ylpropan-2-amine

InChI

InChI=1S/C8H13N3/c1-8(2,9)6-7-10-4-3-5-11-7/h3-5H,6,9H2,1-2H3

InChI Key

NKOYUEIGABQYSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC=CC=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyrimidin-2-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the reaction of pyrimidine derivatives with appropriate alkylating agents under controlled conditions. For example, the reaction of pyrimidine with 2-methylpropan-2-amine in the presence of a base such as sodium hydride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyrimidin-2-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyrimidin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

2-Methyl-1-(naphthalen-1-yl)propan-2-amine (CAS: 211871-49-7)

  • Structure : Replaces pyrimidine with a naphthalene group.
  • Key Differences: Lipophilicity: Naphthalene’s extended aromatic system increases lipophilicity (clogP ≈ 3.5 vs. Electronic Effects: Naphthalene lacks pyrimidine’s electron-deficient character, altering hydrogen-bonding interactions and basicity (pKa of amine: ~9.5 vs. pyrimidine’s ~6.5 due to electron-withdrawing N atoms).
  • Applications : More suited for hydrophobic binding pockets in targets like serotonin receptors .

2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine hydrochloride (CAS: 1081-78-3)

  • Structure : Features a para-trifluoromethylphenyl group.
  • Key Differences :
    • Electron-Withdrawing Effects : The -CF₃ group reduces electron density on the aromatic ring, lowering the amine’s basicity (pKa ~8.2) compared to pyrimidine derivatives.
    • Metabolic Stability : The -CF₃ group enhances resistance to oxidative metabolism, increasing plasma half-life in vivo .

2-(Pyridin-2-yl)propan-2-amine (CAS: 52568-28-2)

  • Structure : Pyridine replaces pyrimidine.
  • Key Differences: Basicity: Pyridine’s single nitrogen atom results in higher amine basicity (pKa ~10.1) compared to pyrimidine analogs. H-Bonding: Reduced hydrogen-bond acceptor capacity (one N vs. two N atoms in pyrimidine), impacting interactions with biological targets like monoamine transporters .

Backbone and Amine Positioning Variants

2-Methyl-1-(pyrimidin-2-yl)propan-1-amine dihydrochloride

  • Structure : Amine group at position 1 (propan-1-amine) instead of position 2.
  • Key Differences :
    • Steric Effects : The primary amine configuration increases steric accessibility for nucleophilic reactions or salt formation.
    • Solubility : Higher aqueous solubility due to the dihydrochloride salt form .

1-(3-Methylthiophen-2-yl)propan-2-amine

  • Structure : Thiophene ring replaces pyrimidine.
  • Key Differences :
    • Electron Richness : Thiophene’s sulfur atom contributes to electron-rich aromatic systems, altering binding affinity to dopamine receptors compared to pyrimidine’s electron-deficient profile .

Pharmacologically Relevant Analogs

Amphetamine Derivatives (e.g., PMMA, 4-FMA)

  • Structure : Phenyl-based amphetamines vs. pyrimidine-substituted amine.
  • Key Differences: Receptor Selectivity: Pyrimidine’s electron deficiency may reduce affinity for serotonin (5-HT2A) and norepinephrine transporters compared to phenyl analogs like PMMA, which exhibit stronger stimulant effects . Thermodynamic Stability: Pyrimidine’s planar structure may reduce conformational flexibility, impacting binding kinetics .

Comparative Data Table

Compound Name Aromatic Substituent Amine Position clogP pKa Key Applications
This compound Pyrimidin-2-yl 2 1.8 6.5 CNS drug intermediates
2-Methyl-1-(naphthalen-1-yl)propan-2-amine Naphthalen-1-yl 2 3.5 9.5 Serotonin receptor ligands
2-(Pyridin-2-yl)propan-2-amine Pyridin-2-yl 2 1.2 10.1 Monoamine transporter inhibitors
2-Methyl-1-(4-CF₃-phenyl)propan-2-amine 4-(Trifluoromethyl)phenyl 2 2.7 8.2 Long-acting psychostimulant analogs
PMMA (N-Methyl-1-(4-methoxyphenyl)propan-2-amine) 4-Methoxyphenyl 2 2.1 9.8 Stimulant/entactogen

Biological Activity

2-Methyl-1-(pyrimidin-2-yl)propan-2-amine, a compound featuring a pyrimidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by its ability to interact with various biological targets, including enzymes and receptors. The pyrimidine moiety is known for its capability to bind nucleic acids and proteins, potentially inhibiting specific enzymatic activities or receptor functions.

  • Molecular Formula : C₉H₁₂N₂
  • Molecular Weight : 164.20 g/mol
  • Solubility : Soluble in polar solvents like water and methanol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of cancer therapy and antimicrobial applications. The following sections detail specific findings.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, modifications to the pyrimidine structure have shown improved inhibitory effects on cancer cell lines. A structure-activity relationship (SAR) analysis revealed that certain derivatives significantly reduced cell viability in MDA-MB-231 breast cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Notes
1MDA-MB-23191.41 ± 13.62Significant reduction in viability
2MDA-MB-468<10Higher sensitivity observed
3A549>100No significant activity

The compound's ability to modulate CDC20 levels in cancer cells suggests a mechanism involving cell cycle regulation, contributing to its pro-apoptotic effects .

Antimicrobial Activity

In addition to anticancer properties, the compound has been assessed for antimicrobial efficacy. Research indicates that certain derivatives exhibit selective activity against Gram-negative bacteria, suggesting potential as an antibiotic agent .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CP. aeruginosa>64 µg/mL

Case Study 1: Inhibition of CDC20 in Breast Cancer

A recent study explored the effects of this compound on CDC20 levels in breast cancer cells. The treatment resulted in decreased levels of cyclin B1 and securin, which are crucial for cell cycle progression, leading to increased apoptosis in treated cells .

Case Study 2: Structure-Based Drug Design

In another investigation, researchers utilized structure-based drug design to optimize pyrimidine derivatives for enhanced activity against chronic myelogenous leukemia (CML). The modifications led to improved binding affinities and biological responses in vitro .

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